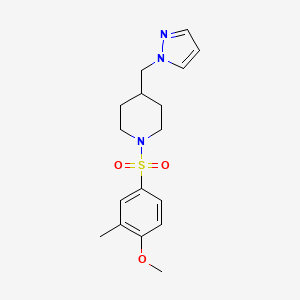

![molecular formula C11H23ClN2O3 B2368724 Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride CAS No. 2413876-07-8](/img/structure/B2368724.png)

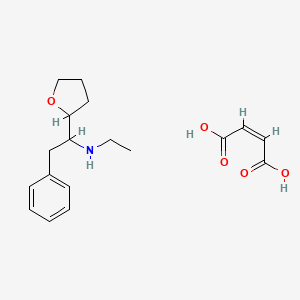

Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3.ClH/c1-8(12-5)11(15)6-13(7-11)9(14)16-10(2,3)4;/h8,12,15H,6-7H2,1-5H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties, such as its melting point, boiling point, and solubility, are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules : Research demonstrates the use of tert-butyl azidoformate in the synthesis of complex molecules, such as 3-amino-3-deoxy-D-altrose derivatives, which are important in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989).

Formation of Amino Acid Chimeras : The synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains at the 3-position has been achieved, which are used for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Development of Antimicrobial Agents : Tert-butyl azetidine derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the search for new antimicrobial compounds (Doraswamy & Ramana, 2013).

Structural Modifications in Medicinal Chemistry : The compound has been used for structural modification in medicinal chemistry, contributing to the development of new drugs with potential therapeutic applications (Vorona et al., 2007).

Synthesis of Cyclic Amino Acid Esters : It has been utilized in the synthesis of cyclic amino acid esters, which are valuable in pharmaceutical research and development (Moriguchi et al., 2014).

Alkaloid Synthesis : This compound plays a role in the asymmetric synthesis of alkaloids like pseudococaine, showcasing its utility in the synthesis of complex natural products (Brock et al., 2012).

Development of Fluorinated Pyrazole Derivatives : It has been used in the synthesis of fluorinated pyrazole derivatives, which have potential applications in medicinal chemistry (Iminov et al., 2015).

Synthesis of Protected Aziridines : The compound has been synthesized for use as a building block in the formation of amino alcohols and polyamines, demonstrating its versatility in organic synthesis (Jähnisch, 1997).

Antitumor Activity of Organotin Derivatives : Derivatives of this compound have been studied for their antitumor activity, highlighting its potential in cancer research (Gielen et al., 1999).

Polyamide Synthesis : It has been used in the synthesis of polyamides with various protecting groups, contributing to the development of novel polymeric materials (Pak & Hesse, 1998).

Preparation of Azetidine-3-Carboxylic Acids : The compound is instrumental in the preparation of azetidine-3-carboxylic acids, a key class of compounds in drug discovery (Ji, Wojtas, & Lopchuk, 2018).

Synthesis of Cyclopentane-Fused Oxazines and Thiazines : It has been utilized in the synthesis of cyclopentane-fused oxazines and thiazines, showing its application in heterocyclic chemistry (Bernáth, Szakonyi, Fülöp, & Sohár, 1994).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-8(12-5)11(15)6-13(7-11)9(14)16-10(2,3)4;/h8,12,15H,6-7H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCPLDWWWHYPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CN(C1)C(=O)OC(C)(C)C)O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)

![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)